molecular formula C6H4ClNO2 B032908 Benzene-1,2,4,5-d4, 3-chloro-6-nitro- CAS No. 68239-23-6

Benzene-1,2,4,5-d4, 3-chloro-6-nitro-

Cat. No. B032908
CAS RN: 68239-23-6
M. Wt: 161.58 g/mol
InChI Key: CZGCEKJOLUNIFY-RHQRLBAQSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "Benzene-1,2,4,5-d4, 3-chloro-6-nitro-" involves complex reactions where different substituents such as methyl, chloro, and nitro groups are introduced onto benzene rings or similar structures. These processes often require precise conditions and catalysts to achieve the desired functionalization of the benzene core (Ülküseven & Tavman, 2001).

Molecular Structure Analysis

The molecular structure of "Benzene-1,2,4,5-d4, 3-chloro-6-nitro-" and related compounds is characterized by the spatial arrangement of its substituents which impacts its reactivity and interactions. Studies on similar molecules have shown that the presence of nitro and chloro groups can significantly influence the molecular conformation and the electronic distribution within the molecule, leading to unique structural characteristics (Gopal et al., 1980).

Chemical Reactions and Properties

The chemical behavior of "Benzene-1,2,4,5-d4, 3-chloro-6-nitro-" is largely determined by its functional groups. The nitro and chloro substituents are electron-withdrawing, affecting the compound's reactivity towards nucleophilic substitutions and electrophilic aromatic substitutions. These groups can also influence the acidity and solubility of the compound in various solvents, as seen in similar synthesized compounds (Chen, Cao, & Qin, 2006).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline structure of "Benzene-1,2,4,5-d4, 3-chloro-6-nitro-" are influenced by its molecular structure. The presence of chloro and nitro groups can lower the melting point compared to the unsubstituted benzene due to the polar nature of these substituents, which also affects the solubility in different solvents (Matsubayashi & Tanaka, 1990).

properties

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGCEKJOLUNIFY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297209
Record name 3-Chloro-6-nitrobenzene-1,2,4,5-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,2,4,5-d4, 3-chloro-6-nitro-

CAS RN

68239-23-6
Record name 3-Chloro-6-nitrobenzene-1,2,4,5-d4
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Record name Benzene-1,2,4,5-d4, 3-chloro-6-nitro-
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Record name Benzene-1,2,4,5-d4, 3-chloro-6-nitro-
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Record name 3-Chloro-6-nitrobenzene-1,2,4,5-d4
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-nitro(2H4)benzene
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Synthesis routes and methods

Procedure details

A 100 mL reaction flask fitted with reverse dean-stark apparatus was charged with 11.250 g chlorobenzene (0.1 mol), 48 mL 1,2 dichloro ethane and 2.250 g of catalyst as prepared example 5. The flask was flushed with nitrogen. The reaction mixture was refluxed at 110° C. for 1 h followed by the dropwise addition of 8.6 mL (0.133 mol) 70% HNO3. The water formed during the reaction was removed using fitted with reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 55.2% conversion of chlorobenzene was obtained with 61.8% of 2-nitro chlorobenzene and 38.2% of 4-nitro chlorobenzene.
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2.25 g
Type
catalyst
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61.8%
Yield
38.2%

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